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Compound of Interest

Compound Name: Beauveriolide |

Cat. No.: B3025785

An in-depth guide for researchers, scientists, and drug development professionals on the
definitive absolute configuration of the promising antiatherosclerotic agent, Beauveriolide 1.

Executive Summary

Beauveriolide I, a cyclic hexadepsipeptide of fungal origin, has garnered significant interest for
its potential therapeutic applications, particularly in the treatment of atherosclerosis. A precise
understanding of its three-dimensional structure, specifically its absolute configuration, is
paramount for its development as a drug candidate, as stereochemistry dictates molecular
recognition and biological activity. This technical guide provides a comprehensive overview of
the absolute configuration of Beauveriolide I, detailing the cutting-edge experimental
methodology used for its definitive assignment, and presenting the key data in a clear,
structured format. For completeness, this guide also outlines other critical experimental
protocols relevant to the stereochemical elucidation of complex natural products.

The Absolute Configuration of Beauveriolide |

The definitive absolute configuration of Beauveriolide | has been established as
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-
triazacyclotridecane-2,5,8,11-tetrone.[1][2][3][4] This was unambiguously determined through
three-dimensional electron diffraction (3D ED) of nanocrystals of the natural product isolated
from Cordyceps javanica.[1][2][3] This advanced technique has overcome previous challenges
in crystallizing Beauveriolide I into crystals suitable for conventional X-ray diffraction.[1][2][3]
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© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3025785?utm_src=pdf-interest
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jnatprod.5b01125
https://pubmed.ncbi.nlm.nih.gov/17947986/
https://pubmed.ncbi.nlm.nih.gov/17803269/
https://www.mdpi.com/1660-3397/16/6/205
https://pubs.acs.org/doi/10.1021/acs.jnatprod.5b01125
https://pubmed.ncbi.nlm.nih.gov/17947986/
https://pubmed.ncbi.nlm.nih.gov/17803269/
https://www.benchchem.com/product/b3025785?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jnatprod.5b01125
https://pubmed.ncbi.nlm.nih.gov/17947986/
https://pubmed.ncbi.nlm.nih.gov/17803269/
https://experiments.springernature.com/articles/10.1007/978-1-59745-198-7_107
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Prior to this definitive assignment, the stereochemistry of the unusual (3S,4S)-hydroxy-4-

methylhydroxy acid component of Beauveriolide | and 1l was estimated by synthesizing all

possible chiral variants and comparing their 1H and 13C NMR spectra and optical rotation

data.[4][5] Furthermore, the absolute stereochemistry of the related Beauveriolide Il was

confirmed by total synthesis and spectral analyses.[6]

Quantitative Data: Crystallographic Analysis of

Beauveriolide |

The 3D electron diffraction study yielded precise crystallographic data, which are summarized

in the table below. This data provides the foundational quantitative evidence for the assigned

absolute configuration.

Parameter

Value

Systematic Name

(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-
yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-
triazacyclotridecane-2,5,8,11-tetrone[1][2][4]

Chemical Formula

C27H41N30s[1][2][4]

Crystal System

Monoclinic[1][3]

Space Group 12[1][2][3]

a (A 40.2744 (4)[1][2](3]
b (A) 5.0976 (5)[1][2][3]
c (A) 27.698 (4)[1][2][3]
B () 105.729 (6)[1][2][3]

Determination Method

3D Electron Diffraction[1][2][3]

Absolute Structure Determination

z-score method at a confidence level of 23.00[1]

Experimental Protocols
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A definitive structural elucidation of complex chiral molecules like Beauveriolide I relies on
robust experimental methodologies. The following sections detail the protocol for the primary
technique used, 3D electron diffraction, as well as other key methods in stereochemical
analysis.

Three-Dimensional Electron Diffraction (3D ED)

This was the pivotal technique for determining the absolute configuration of Beauveriolide 1.[1]

[21[3]
Methodology:

Crystal Preparation: Nanocrystals of Beauveriolide I, isolated from Cordyceps javanica, are
deposited on a transmission electron microscopy (TEM) grid. The small crystal size, which is
a limitation for X-ray crystallography, is ideal for 3D ED.

Data Collection: The TEM grid is placed in an electron diffractometer. The crystal is then
tilted at small, regular angular intervals, and an electron diffraction pattern is recorded at
each step. This process is repeated over a large angular range to collect a complete 3D
diffraction dataset.

Data Processing: The collected diffraction patterns are indexed to determine the unit cell
parameters and space group. The intensities of the diffraction spots are extracted and
corrected for dynamical scattering effects.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,
typically using direct methods. The atomic positions are then refined against the
experimental data.

Absolute Configuration Assignment: To determine the absolute configuration, the two
possible enantiomeric structures are refined against the same dataset. The correct
enantiomer is identified by comparing the refinement statistics (R-factors). The reliability of
this assignment is quantified using methods like the z-score.[1][5]
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Workflow for 3D Electron Diffraction of Beauveriolide |
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Logical Framework for Beauveriolide | Configuration Assignment
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Simplified Signaling Pathway of Beauveriolide | Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

